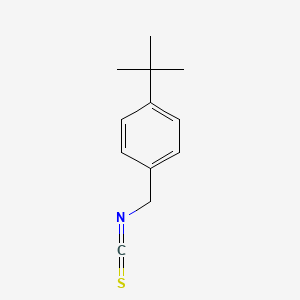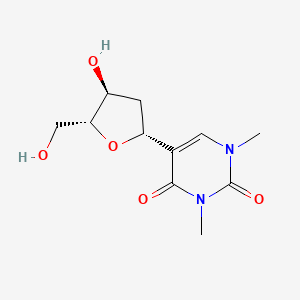
2,5-Bis(2-thienyl)-3,4-dinitrothiophene
説明
2,5-Bis(2-thienyl)-3,4-dinitrothiophene is an organic compound characterized by its unique structure, which includes two thienyl groups and two nitro groups attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-thienyl)-3,4-dinitrothiophene typically involves the nitration of 2,5-bis(2-thienyl)thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3 and 4 positions of the thiophene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Types of Reactions:
Oxidation: The nitro groups in this compound can undergo reduction reactions to form amino derivatives. Common reagents for this reduction include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The thienyl groups can participate in electrophilic substitution reactions, such as halogenation, where reagents like bromine or chlorine can be used to introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Halogenation: Bromine or chlorine in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Major Products:
Reduction: Formation of 2,5-Bis(2-thienyl)-3,4-diaminothiophene.
Halogenation: Formation of halogenated derivatives such as 2,5-Bis(2-thienyl)-3,4-dibromothiophene.
科学的研究の応用
2,5-Bis(2-thienyl)-3,4-dinitrothiophene has several applications in scientific research:
Organic Electronics: Used in the development of conductive polymers and organic semiconductors due to its ability to form stable, conjugated systems.
Materials Science: Investigated for its potential in creating novel materials with unique electronic properties.
Biological Studies: Explored for its interactions with biological molecules, potentially leading to applications in biosensors and bioelectronics.
Medicinal Chemistry: Studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism by which 2,5-Bis(2-thienyl)-3,4-dinitrothiophene exerts its effects is largely dependent on its electronic structure. The nitro groups are electron-withdrawing, which affects the electron density on the thiophene ring and the thienyl groups. This can influence the compound’s reactivity and interaction with other molecules. In biological systems, the compound may interact with proteins or nucleic acids, potentially altering their function or activity.
類似化合物との比較
2,5-Bis(2-thienyl)thiophene: Lacks the nitro groups, making it less electron-deficient and potentially less reactive in certain types of chemical reactions.
2,5-Bis(2-thienyl)-3,4-diaminothiophene: The reduced form of 2,5-Bis(2-thienyl)-3,4-dinitrothiophene, with amino groups instead of nitro groups, which can significantly alter its electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of both electron-withdrawing nitro groups and electron-rich thienyl groups, creating a compound with a distinct balance of electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials for organic electronics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.
特性
IUPAC Name |
3,4-dinitro-2,5-dithiophen-2-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4S3/c15-13(16)9-10(14(17)18)12(8-4-2-6-20-8)21-11(9)7-3-1-5-19-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTUQHNCFXOVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571563 | |
| Record name | 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205170-72-5 | |
| Record name | 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1611354.png)




